molecular formula C7H12O3 B168561 Ethyl 2-(oxetan-3-yl)acetate CAS No. 1207175-04-9

Ethyl 2-(oxetan-3-yl)acetate

Cat. No.: B168561
CAS No.: 1207175-04-9
M. Wt: 144.17 g/mol
InChI Key: GCHXUULRRZDDFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(oxetan-3-yl)acetate is an organic compound with the molecular formula C7H12O3. It features an oxetane ring, which is a four-membered cyclic ether, attached to an ethyl acetate moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(oxetan-3-yl)acetate can be synthesized through several methods. One common approach involves the reaction of oxetan-3-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as purification through distillation or recrystallization to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(oxetan-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

In the field of chemistry, ethyl 2-(oxetan-3-yl)acetate serves as a building block for synthesizing complex molecules. It is particularly useful in developing pharmaceuticals and agrochemicals due to its reactive oxetane ring, which can undergo various reactions such as:

  • Oxidation : Leading to carboxylic acids or ketones.
  • Reduction : Converting esters to alcohols.
  • Nucleophilic Substitution : Facilitating ring-opening or expansion reactions.

Biology

This compound is employed in biological research to study enzyme-catalyzed reactions and probe biological pathways. Its interaction with biomolecules can provide insights into metabolic processes and disease mechanisms. The compound's mechanism of action includes:

  • Formation of Reactive Intermediates : The oxetane ring can open to form intermediates that interact with proteins and nucleic acids .

Medicinal Chemistry

This compound has shown potential as a pharmaceutical agent , particularly in drug discovery. Research indicates that derivatives of this compound can act as bioisosteric replacements for more common functional groups in drug design. Notable biological activities include:

  • Anticancer Activity : Studies have demonstrated its ability to inhibit deubiquitinase enzymes implicated in cancer progression. Modifications to the oxetane structure have been linked to enhanced activity against cancer cells .
  • Toxicological Assessments : Evaluations indicate potential toxicity if ingested, necessitating careful consideration in pharmaceutical applications.

Anticancer Activity

A significant study focused on the synthesis and structure-activity relationship (SAR) of related compounds found promising results in inhibiting specific enzymes associated with cancer progression. The study suggested that structural modifications could enhance anticancer properties, paving the way for further development of therapeutic agents .

Toxicological Assessment

Research into the toxicological profile of this compound revealed acute toxicity risks upon ingestion. Understanding these risks is crucial for developing safe pharmaceutical applications and ensuring regulatory compliance .

Mechanism of Action

The mechanism of action of ethyl 2-(oxetan-3-yl)acetate involves its interaction with various molecular targets. The oxetane ring can undergo ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and nucleic acids, potentially leading to therapeutic effects. The specific pathways and molecular targets depend on the context of its application .

Comparison with Similar Compounds

Ethyl 2-(oxetan-3-yl)acetate can be compared with other oxetane-containing compounds, such as:

  • Mthis compound
  • Ethyl 2-(oxetan-3-ylidene)acetate
  • Oxetan-3-one

Uniqueness: this compound is unique due to its combination of the oxetane ring and ethyl acetate moiety, which imparts distinct reactivity and physicochemical properties. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development .

Biological Activity

Ethyl 2-(oxetan-3-yl)acetate, a compound with the molecular formula C7H12O3C_7H_{12}O_3, is notable for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant studies that highlight its significance in pharmaceutical research.

Chemical Structure and Properties

This compound features an oxetane ring, which is a four-membered cyclic ether known for its strain and reactivity. The compound's structure can be represented as follows:

Ethyl 2 oxetan 3 yl acetate C7H12O3\text{Ethyl 2 oxetan 3 yl acetate }\quad \text{C}_7\text{H}_{12}\text{O}_3

This structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

  • Metalation and Alkylation : A common approach involves the metalation of oxetan-3-one derivatives followed by reaction with electrophiles. This method can yield high enantiomeric excesses (up to 90%) for substituted oxetan-3-ones .
  • Photochemical Reactions : Photochemical methods have also been explored, allowing for the formation of various oxetane derivatives under specific light conditions .

Biological Activity

The biological activity of this compound has been investigated in several contexts:

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve interactions with specific biomolecular targets. The oxetane ring may facilitate unique reactivity patterns, while functional groups attached to the compound can influence its binding affinity to biological molecules .

Pharmacological Studies

Research has indicated that compounds containing oxetane rings may serve as bioisosteric replacements for more common functional groups in drug design. This property enhances their potential as pharmaceutical agents. For example, studies have shown that derivatives of this compound exhibit varying degrees of activity against specific enzymes and receptors involved in disease pathways .

Case Studies

  • Anticancer Activity : A study focused on the synthesis and structure-activity relationship (SAR) of compounds related to this compound found promising results in inhibiting deubiquitinase enzymes, which are implicated in cancer progression. The study demonstrated that modifications to the oxetane structure could significantly enhance anticancer activity, suggesting a pathway for further development .
  • Toxicological Assessment : Toxicological evaluations indicate that this compound has harmful effects if ingested, classified under acute toxicity categories. Understanding these risks is crucial for developing safe pharmaceutical applications .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeNotable Activities
Ethyl 2-(benzylamino)oxetan-3-YL acetateOxetane with amine groupEnhanced binding to biological targets
Ethyl 2-(methylamino)oxetan-3-YL acetateOxetane with amine groupModerate anticancer activity
Ethyl 2-(phenylamino)oxetan-3-YL acetateOxetane with aryl groupPotential neuroprotective effects

Properties

IUPAC Name

ethyl 2-(oxetan-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-2-10-7(8)3-6-4-9-5-6/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCHXUULRRZDDFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80539681
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207175-04-9
Record name Ethyl (oxetan-3-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80539681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(oxetan-3-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.